Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate
Overview
Description
Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate is an organic compound with the molecular formula C10H11ClO4S and a molecular weight of 262.71 g/mol . This compound is characterized by a benzene ring substituted with a chlorine atom, two methyl groups, and a methylsulfonyl group. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate can be synthesized from 2-chloro-3-methyl-4-methylsulfonylbenzoic acid by reacting it with methanol in the presence of an acid catalyst like hydrochloric acid (HCl). The reaction proceeds as follows:
2-chloro-3-methyl-4-methylsulfonylbenzoic acid+CH3OHHClMethyl 2-chloro-3-methyl-4-methylsulfonylbenzoate+H2O
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfides.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzoates.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfides.
Scientific Research Applications
Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate is utilized in various scientific research domains:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
. its interactions with molecular targets and pathways are likely influenced by its functional groups, which can participate in various chemical reactions and binding interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-4-methylsulfonylbenzoate
- Methyl 3-chloro-4-methylsulfonylbenzoate
- Methyl 2-chloro-3-methylbenzoate
Uniqueness
Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate is unique due to the specific arrangement of its substituents, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specialized applications where these properties are advantageous .
Properties
IUPAC Name |
methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-6-8(16(3,13)14)5-4-7(9(6)11)10(12)15-2/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWCBPYXCNCYAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C(=O)OC)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568746 | |
Record name | Methyl 2-chloro-4-(methanesulfonyl)-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120100-04-1 | |
Record name | Methyl 2-chloro-4-(methanesulfonyl)-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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